4,5-dibromo-1H-pyrrole-2-carbohydrazide

Catalog No.
S716551
CAS No.
50371-65-8
M.F
C5H5Br2N3O
M. Wt
282.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dibromo-1H-pyrrole-2-carbohydrazide

CAS Number

50371-65-8

Product Name

4,5-dibromo-1H-pyrrole-2-carbohydrazide

IUPAC Name

4,5-dibromo-1H-pyrrole-2-carbohydrazide

Molecular Formula

C5H5Br2N3O

Molecular Weight

282.92 g/mol

InChI

InChI=1S/C5H5Br2N3O/c6-2-1-3(5(11)10-8)9-4(2)7/h1,9H,8H2,(H,10,11)

InChI Key

XCTQDTHKSVMBDB-UHFFFAOYSA-N

SMILES

C1=C(NC(=C1Br)Br)C(=O)NN

Canonical SMILES

C1=C(NC(=C1Br)Br)C(=O)NN

    4,5-dibromo-1H-pyrrole-2-carbohydrazide hydrochloride

      Scientific Field: Chemistry

    4,5-dibromo-1H-pyrrole-2-carbohydrazide

4,5-Dibromo-1H-pyrrole-2-carbohydrazide is an organic compound belonging to the class of pyrrole derivatives. Its molecular formula is C₇H₈Br₂N₄O, and it features a pyrrole ring substituted at the 4 and 5 positions with bromine atoms, alongside a carbohydrazide functional group at the 2 position. The presence of bromine atoms enhances its reactivity and potential biological activity, making it a compound of interest in both synthetic and medicinal chemistry.

The chemical behavior of 4,5-dibromo-1H-pyrrole-2-carbohydrazide can be characterized by several types of reactions:

  • Nucleophilic Substitution: The bromine atoms can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Hydrazone Formation: The carbohydrazide moiety can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
  • Condensation Reactions: The compound may participate in condensation reactions, leading to the formation of more complex structures.

These reactions highlight the compound's versatility as a building block in organic synthesis.

Research indicates that pyrrole derivatives exhibit a range of biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, compounds similar to 4,5-dibromo-1H-pyrrole-2-carbohydrazide have shown promising results in inhibiting the proliferation of cancer cells. For instance, studies have demonstrated that certain pyrrole derivatives possess significant antiproliferative effects against various human cancer cell lines .

Synthesis of 4,5-dibromo-1H-pyrrole-2-carbohydrazide can be achieved through several methods:

  • Bromination of Pyrrole Derivatives: Starting from 1H-pyrrole-2-carbohydrazide, bromination at the 4 and 5 positions can be performed using bromine or N-bromosuccinimide (NBS) under controlled conditions.
  • Direct Synthesis: A one-pot reaction involving pyrrole, hydrazine derivatives, and brominating agents can yield the desired compound efficiently.
  • Reflux Methods: Utilizing solvents such as ethanol or acetic acid under reflux conditions may enhance yields and purities.

These methods underscore the compound's accessibility for research and development purposes.

4,5-Dibromo-1H-pyrrole-2-carbohydrazide has potential applications in various fields:

  • Pharmaceutical Development: Its biological activity makes it a candidate for further development as an anticancer agent.
  • Material Science: The compound can be used in developing new materials with specific electronic or optical properties due to its unique structure.
  • Synthetic Chemistry: As a versatile intermediate, it can facilitate the synthesis of more complex organic molecules.

Studies on the interactions of 4,5-dibromo-1H-pyrrole-2-carbohydrazide with biological targets are essential for understanding its pharmacological potential. Investigations typically focus on:

  • Target Binding Affinity: Assessing how well the compound binds to specific receptors or enzymes involved in disease pathways.
  • Mechanism of Action: Elucidating how the compound exerts its biological effects at the molecular level.
  • Synergistic Effects: Exploring combinations with other therapeutic agents to enhance efficacy.

These studies are crucial for advancing its application in drug development.

4,5-Dibromo-1H-pyrrole-2-carbohydrazide shares structural similarities with several other compounds within the pyrrole family:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-1H-pyrroleBromine at position 3Simpler structure; less biological activity
4-Bromo-1H-pyrroleBromine at position 4Increased reactivity; potential use in organic synthesis
1H-Pyrrole-2-carbohydrazideNo halogen substituentsLacks bromine; differing biological properties
4,5-Dichloro-1H-pyrroleChlorine substituentsSimilar reactivity but different halogen effects

The unique combination of two bromine atoms and a carbohydrazide group in 4,5-dibromo-1H-pyrrole-2-carbohydrazide distinguishes it from these compounds, potentially enhancing its reactivity and biological profile compared to others in its class.

Physical Constants

Molecular Weight and Elemental Composition

4,5-dibromo-1H-pyrrole-2-carbohydrazide possesses a molecular weight of 282.92 grams per mole and corresponds to the molecular formula C₅H₅Br₂N₃O [1] [2] [3]. The compound is registered under Chemical Abstracts Service number 50371-65-8 [1] [2] [3]. The elemental composition comprises five carbon atoms, five hydrogen atoms, two bromine atoms, three nitrogen atoms, and one oxygen atom, reflecting the dibrominated pyrrole structure with an attached carbohydrazide functional group [1] [2] [3].

The molecular structure incorporates a five-membered pyrrole ring system with bromine substituents at positions 4 and 5, and a carbohydrazide group attached at position 2 [1] [2] [3]. The presence of two heavy bromine atoms significantly contributes to the molecular weight, with bromine representing approximately 56.5% of the total molecular mass [1] [2].

Melting Point and Thermal Properties

The compound exhibits a well-defined melting point range of 209-211°C, indicating good thermal stability under standard conditions [4] [5] [6] [7]. This relatively high melting point suggests strong intermolecular interactions, likely attributable to hydrogen bonding capabilities of the carbohydrazide moiety and the electron-withdrawing effects of the bromine substituents [4] [5] [6] [7].

The thermal behavior demonstrates the crystalline nature of the compound, with multiple suppliers consistently reporting the same melting point range, confirming the reliability of this physical constant [4] [5] [6] [7]. The compound maintains its solid state at ambient temperatures and requires significant thermal energy for phase transition [8].

Solubility Parameters

Limited solubility data exists for 4,5-dibromo-1H-pyrrole-2-carbohydrazide. The compound demonstrates solubility in dimethyl sulfoxide (DMSO), with related 4,5-dibromo-1H-pyrrole-2-carboxylic acid showing solubility of at least 5 mg/mL in DMSO [9]. The presence of the carbohydrazide functional group suggests potential for hydrogen bonding with protic solvents, while the dibrominated pyrrole core contributes to hydrophobic character [10].

Storage recommendations indicate optimal stability at temperatures between -4°C and -20°C, suggesting temperature-sensitive solubility behavior [11]. The compound requires careful handling to maintain chemical integrity, particularly in solution form [11].

Spectroscopic Characteristics

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of key functional groups within 4,5-dibromo-1H-pyrrole-2-carbohydrazide. The pyrrole nitrogen-hydrogen stretch appears in the range of 3451-3580 wavenumbers, indicating the presence of the free pyrrole NH group [12]. This broad range reflects the influence of intermolecular hydrogen bonding and crystal packing effects on the NH stretching frequency [12].

The carbonyl stretch of the carbohydrazide amide group manifests between 1774-1880 wavenumbers, characteristic of amide functionality [12]. The position of this absorption band confirms the amide character of the carbohydrazide group and indicates partial conjugation with the pyrrole ring system [12]. Aromatic nitrogen-hydrogen bending vibrations occur between 1608-1669 wavenumbers, consistent with the aromatic character of the pyrrole ring [12].

Carbon-nitrogen stretching vibrations appear in the fingerprint region between 1060-1187 wavenumbers, while carbon-bromine stretching occurs at lower frequencies between 521-691 wavenumbers [12]. These characteristic absorptions provide definitive identification of the dibrominated pyrrole structure [12].

Nuclear Magnetic Resonance Data

Proton nuclear magnetic resonance spectroscopy provides detailed structural information for 4,5-dibromo-1H-pyrrole-2-carbohydrazide. The pyrrole ring proton appears as a singlet at approximately 7.0 parts per million, characteristic of the aromatic proton at position 3 of the pyrrole ring [12]. This chemical shift confirms the aromatic nature of the pyrrole system and the deshielding effect of the electron-withdrawing bromine substituents [12].

The carbohydrazide nitrogen-hydrogen protons resonate between 5.0-8.1 parts per million, appearing as distinct signals that reflect the different chemical environments of the hydrazide protons [12]. The pyrrole nitrogen-hydrogen typically appears around 5.0 parts per million, while the hydrazide protons show downfield shifts due to their proximity to the carbonyl group [12].

The spectroscopic data obtained in deuterated dimethyl sulfoxide demonstrates the stability of the compound in polar aprotic solvents and provides clear resolution of all proton environments [12]. Integration patterns confirm the expected 1:1:2 ratio for the pyrrole proton, pyrrole NH, and hydrazide NH₂ protons respectively [12].

Mass Spectrometric Profile

Mass spectrometry analysis reveals the molecular ion peak at mass-to-charge ratio 282.92, corresponding to the expected molecular weight of 4,5-dibromo-1H-pyrrole-2-carbohydrazide [12]. The isotopic pattern characteristic of dibrominated compounds provides definitive confirmation of the molecular structure, with the bromine isotope distribution creating a distinctive fingerprint [12].

Fragmentation patterns in electron impact mass spectrometry would be expected to show loss of the hydrazide group (NH₂NH₂, mass 32) and subsequent fragmentation of the dibromopyrrole core [12]. The presence of two bromine atoms creates complex isotopic patterns that aid in structural confirmation [12].

Electronic Properties

Aromaticity and Electron Distribution

4,5-dibromo-1H-pyrrole-2-carbohydrazide contains a five-membered aromatic heterocycle that exhibits π-excessive character typical of pyrrole derivatives [13] [14]. The pyrrole ring contributes six π-electrons to the aromatic system through the four carbon atoms and the nitrogen lone pair, satisfying Hückel's rule for aromaticity [13] [14].

The presence of bromine substituents at positions 4 and 5 significantly influences the electron distribution within the aromatic system [13] [14]. Bromine atoms act as electron-withdrawing groups through inductive effects while simultaneously donating electron density through resonance, creating a complex electronic environment [13] [14]. This dual electronic character affects the reactivity patterns and physical properties of the compound [13] [14].

The carbohydrazide substituent at position 2 introduces additional electronic complexity through its amide character and potential for extended conjugation with the pyrrole π-system [13] [14]. The carbonyl group can participate in resonance interactions that influence the overall electron distribution throughout the molecule [13] [14].

Hydrogen Bonding Capabilities

The structural features of 4,5-dibromo-1H-pyrrole-2-carbohydrazide confer significant hydrogen bonding capabilities through multiple functional groups [10] [15]. The pyrrole nitrogen-hydrogen serves as a hydrogen bond donor, while the nitrogen atom can function as a weak hydrogen bond acceptor [10] [15]. The carbohydrazide moiety provides both hydrogen bond donor sites through the NH₂ group and acceptor capability through the carbonyl oxygen [10] [15].

These hydrogen bonding capabilities explain the relatively high melting point of the compound and suggest strong intermolecular interactions in the solid state [10] [15]. The ability to form multiple hydrogen bonds enhances the compound's potential for biological activity and influences its solubility characteristics in protic solvents [10] [15].

The crystal packing likely involves extended hydrogen bonding networks that contribute to the thermal stability and solid-state properties of the compound [15]. Similar pyrrole carbohydrazide derivatives demonstrate supramolecular grid formation through intermolecular hydrogen bonding patterns [15].

Dipole Moment and Polarizability

The molecular polarizability of 4,5-dibromo-1H-pyrrole-2-carbohydrazide has been reported as 19.3 ± 0.5 × 10⁻²⁴ cubic centimeters [11]. This value reflects the ease with which the electron cloud can be distorted by external electric fields and indicates significant electronic polarizability due to the presence of heavy bromine atoms and the extended π-system [11].

The compound exhibits a substantial dipole moment due to the polar nature of the carbohydrazide group and the asymmetric substitution pattern [16]. The carbonyl group contributes significantly to the overall molecular dipole, with the vector directed toward the oxygen atom [16]. The bromine substituents also influence the dipole moment through their electronegative character and asymmetric positioning [16].

XLogP3

1.3

Wikipedia

4,5-dibromo-1H-pyrrole-2-carbohydrazide

Dates

Last modified: 08-15-2023

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